molecular formula C29H26O4 B1245565 Riccardin F

Riccardin F

Cat. No.: B1245565
M. Wt: 438.5 g/mol
InChI Key: JYKRDVGMNOVIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Riccardin F is a macrocyclic bisbibenzyl compound derived from bryophytes, notably liverworts such as Dumortiera hirsuta . Structurally, it belongs to the bibenzyl family, characterized by two benzene rings linked by a methylene group, with additional phenolic hydroxyl groups contributing to its bioactivity . Riccardin F has demonstrated antifungal activity against both fluconazole-resistant and sensitive Candida albicans strains, likely by altering membrane integrity or inhibiting biofilm formation . Additionally, it modulates P-glycoprotein (P-gp)-mediated drug resistance in cancer cells, enhancing chemotherapeutic efficacy by restoring intracellular drug accumulation (e.g., doxorubicin in K562/A02 cells) .

Properties

Molecular Formula

C29H26O4

Molecular Weight

438.5 g/mol

IUPAC Name

16-methoxy-14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,24-diol

InChI

InChI=1S/C29H26O4/c1-32-28-15-8-21-3-2-20-7-13-26(27(31)16-20)25-14-10-23(30)18-22(25)9-4-19-5-11-24(12-6-19)33-29(28)17-21/h5-8,10-18,30-31H,2-4,9H2,1H3

InChI Key

JYKRDVGMNOVIMG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(CCC3=CC(=C(C=C3)C4=C(CCC5=CC=C(O2)C=C5)C=C(C=C4)O)O)C=C1

Synonyms

riccardin F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Overview

Riccardin F shares a macrocyclic bisbibenzyl backbone with analogs like Riccardin C, Riccardin D, Plagiochin E, and Marchantin C. Key structural differences include:

  • Phenolic hydroxyl group positioning: Riccardin D and Plagiochin E have three hydroxyl groups, linked to enhanced DNA topoisomerase II inhibition and anticancer activity .
  • Macrocyclic ring size : Riccardin F’s 18-membered ring differs from Marchantin C’s 24-membered structure, influencing solubility and target specificity .
Anticancer Activity
Compound Key Targets IC50 (Cancer Cells) Mechanism of Action
Riccardin D DNA Topo II, P-gp, MMPs, VEGF 3.22 µM (PC3 prostate cancer) Induces apoptosis via caspase-3/9 activation; inhibits angiogenesis and metastasis .
Riccardin C LXRα, LXRβ 3.22 µM (PC3) LXRα agonist/LXRβ antagonist; induces apoptosis via mitochondrial pathways .
Riccardin F P-gp 7.5 µM (MRC5 fibroblasts) Reverses P-gp-mediated drug resistance; limited direct cytotoxicity .
Plagiochin E Fungal biofilms, COX-2 N/A Inhibits fungal biofilm formation; anti-inflammatory via COX-2 suppression .
  • Riccardin D outperforms Riccardin F in anticancer potency, achieving 44.5% tumor growth inhibition in NSCLC xenografts via topoisomerase II targeting . Riccardin F, however, uniquely reverses multidrug resistance (MDR) by inhibiting P-gp efflux .
Antifungal Activity
Compound Target Pathogen Key Mechanism Efficacy
Riccardin D Candida albicans Downregulates ALS1, ECE1, HWP1 genes Disrupts biofilm maturation .
Riccardin F Candida albicans Modulates membrane transport Active against fluconazole-resistant strains .
Marchantin C C. albicans, Aspergillus Inhibits hyphal growth Broad-spectrum activity .

Riccardin D’s antifungal action is mechanistically distinct, targeting fungal gene expression, whereas Riccardin F’s mode remains less defined but effective in resistant strains .

Pharmacokinetics
Compound Bioavailability (Oral) Half-Life (h) Tissue Distribution
Riccardin D 9.8–13.4% (rat) 6–8 Wide distribution; rapid elimination .
Plagiochin E 10.6% (rat) 6–8 Similar to Riccardin D .
Riccardin F Not reported N/A Limited data .

Riccardin D’s pharmacokinetics are well-characterized, showing dose-dependent bioavailability and hepatic metabolism to glucuronides . Riccardin F lacks comparable data, highlighting a research gap.

Mechanistic Divergence

  • Apoptosis Induction : Riccardin D activates caspase-3/9 and PARP cleavage in leukemia and NSCLC cells , while Riccardin C triggers apoptosis via LXRα-dependent pathways . Riccardin F’s apoptotic role is unclear but may synergize with chemotherapeutics .
  • Antiangiogenic Effects : Riccardin D suppresses VEGF and MMP-2/9 in tumors , whereas Riccardin F’s impact on angiogenesis is undocumented.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Riccardin F
Reactant of Route 2
Riccardin F

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